
2-Bromo-1-(3-bromopropyl)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(3-bromopropyl)-4-fluorobenzene is an organic compound with the molecular formula C9H9Br2F. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a bromopropyl group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-bromopropyl)-4-fluorobenzene typically involves the bromination of 4-fluorobenzene followed by the introduction of the bromopropyl group. One common method is:
Bromination of 4-fluorobenzene: This step involves the reaction of 4-fluorobenzene with bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce a bromine atom at the ortho or para position relative to the fluorine atom.
Introduction of the bromopropyl group: The brominated product is then reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate (K2CO3) to introduce the bromopropyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(3-bromopropyl)-4-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (t-BuOK) can lead to the formation of a double bond.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium methoxide (NaOCH3), or ammonia (NH3) in solvents such as ethanol or water.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted benzene derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Applications De Recherche Scientifique
2-Bromo-1-(3-bromopropyl)-4-fluorobenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with specific functional groups.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(3-bromopropyl)-4-fluorobenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
2-Bromo-1-(3-bromopropyl)-4-fluorobenzene can be compared with similar compounds such as:
2-Bromo-1-(3-bromopropyl)-3-fluorobenzene: Similar structure but with the fluorine atom in a different position.
2-Bromo-1-(3-bromopropyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
2-Bromo-1-(3-bromopropyl)-4-methylbenzene: Similar structure but with a methyl group instead of fluorine.
These compounds share similar reactivity patterns but differ in their specific chemical and physical properties due to the different substituents on the benzene ring.
Propriétés
Formule moléculaire |
C9H9Br2F |
|---|---|
Poids moléculaire |
295.97 g/mol |
Nom IUPAC |
2-bromo-1-(3-bromopropyl)-4-fluorobenzene |
InChI |
InChI=1S/C9H9Br2F/c10-5-1-2-7-3-4-8(12)6-9(7)11/h3-4,6H,1-2,5H2 |
Clé InChI |
NDAVZZBCZSRPIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)Br)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Oxaspiro[4.5]decane-1-sulfonyl chloride](/img/structure/B13237576.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-cyanoacetamide](/img/structure/B13237585.png)

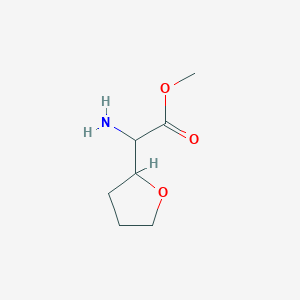
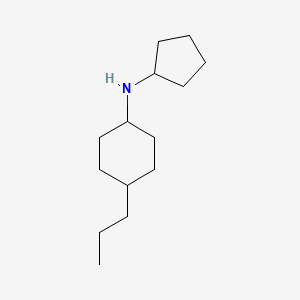
![1-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13237619.png)
![N-Methyl-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13237631.png)
amine](/img/structure/B13237634.png)
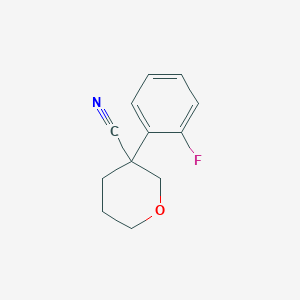
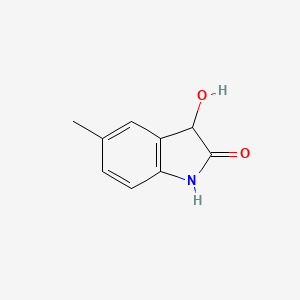
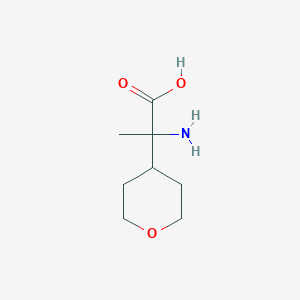
![1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrobromide](/img/structure/B13237648.png)
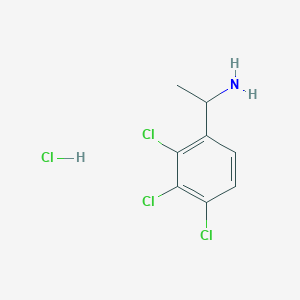
![1-[1-(Aminomethyl)cyclopropyl]but-3-yn-1-one](/img/structure/B13237662.png)
